![molecular formula C19H18N2O4S B2649780 2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922654-93-1](/img/structure/B2649780.png)
2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries and have potential therapeutic applications . They have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, among other conditions .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzamide compounds include the condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzamide compounds have been analyzed using various spectroscopic and elemental methods .Scientific Research Applications
- Efficiency : 2,3-dimethoxy-N-(4-methoxyphenyl)thiazol-2-yl)benzamide could enhance power efficiency in photovoltaic devices .
Anticancer Research
Organic Electronics
Antibacterial Agents
Mechanism of Action
While the specific mechanism of action for “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzamide derivatives have been found to possess various biological activities. They have shown anti-inflammatory, analgesic, antitumor, antimicrobial, antibacterial, antifungal, antioxidant, and antiplatelet activities .
Future Directions
Benzamide compounds, including “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide”, have potential applications in various fields, including medicine, industry, and agriculture . Future research could focus on conducting in vivo biochemical tests of effective amides and exploring their potential applications .
properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-13-9-7-12(8-10-13)15-11-26-19(20-15)21-18(22)14-5-4-6-16(24-2)17(14)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMQUFKLUIVFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.